2-[2-[2-(4-Fluorophenoxy)ethoxy]ethylamino]ethanol
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Overview
Description
2-[2-[2-(4-Fluorophenoxy)ethoxy]ethylamino]ethanol is an organic compound with a complex structure that includes a fluorophenoxy group, ethoxy linkages, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[2-(4-Fluorophenoxy)ethoxy]ethylamino]ethanol typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(4-fluorophenoxy)ethoxy]ethanol. Finally, this compound undergoes a reaction with ethylene diamine to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amino group, potentially converting it into a primary amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-[2-[2-(4-Fluorophenoxy)ethoxy]ethylamino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Fluorophenoxy)ethoxy]ethylamino]ethanol involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the aminoethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but with a dimethylamino group instead of the ethylamino group.
2-(2-Ethoxyethoxy)ethanol: Lacks the fluorophenoxy group and has different chemical properties.
Uniqueness: 2-[2-[2-(4-Fluorophenoxy)ethoxy]ethylamino]ethanol is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenoxy)ethoxy]ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3/c13-11-1-3-12(4-2-11)17-10-9-16-8-6-14-5-7-15/h1-4,14-15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWIIEKJOSEFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCNCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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